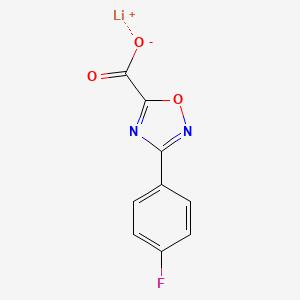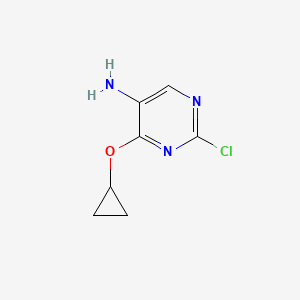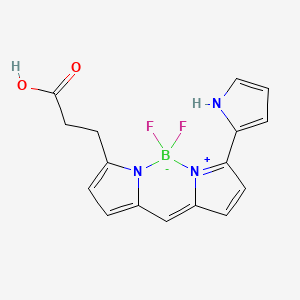
Bodipy 576/589
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bodipy 576/589 is a bright, red fluorescent dye with excitation and emission wavelengths similar to Rhodamine Red and Alexa Fluor 568 . It has a high extinction coefficient and fluorescence quantum yield, making it relatively insensitive to solvent polarity and pH changes . This compound is particularly useful for staining lipids, membranes, and other lipophilic compounds due to its unique hydrophobic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bodipy 576/589 is typically synthesized through a series of chemical reactions involving the condensation of pyrroles with aldehydes or ketones, followed by complexation with boron trifluoride . The resulting compound is then reacted with succinimidyl ester to form the final product . The reaction is usually carried out in high-quality anhydrous dimethylformamide or dimethylsulfoxide, and the reaction is conducted in a sodium bicarbonate buffer at pH 8.3 at room temperature for about an hour .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity . The final product is typically purified using gel filtration columns or dialysis to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Bodipy 576/589 primarily undergoes substitution reactions, particularly nucleophilic aromatic substitution . It can also participate in conjugation reactions with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dimethylformamide, dimethylsulfoxide, and sodium bicarbonate buffer . The reactions are typically carried out at room temperature and require anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions are this compound conjugates, which exhibit bright fluorescence and narrow emission bandwidths . These conjugates are useful for various fluorescence-based assays and microscopy techniques .
Wissenschaftliche Forschungsanwendungen
Bodipy 576/589 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label for studying chemical reactions and molecular interactions.
Biology: Employed in cellular labeling and detection, particularly for staining lipids and membranes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
The mechanism by which Bodipy 576/589 exerts its effects involves its ability to absorb light at specific wavelengths and emit fluorescence . The compound contains a C3 alkyl spacer between the fluorophore and the reactive group, which helps to separate the fluorophore from its point of attachment, reducing interaction with the biomolecule to which it is conjugated . This results in bright fluorescence and long excited-state lifetimes, making it useful for various fluorescence-based techniques .
Vergleich Mit ähnlichen Verbindungen
Bodipy 576/589 is often compared with other fluorescent dyes such as Rhodamine Red and Alexa Fluor 568 . While all these dyes have similar excitation and emission wavelengths, this compound stands out due to its high extinction coefficient, fluorescence quantum yield, and insensitivity to solvent polarity and pH changes . Other similar compounds include:
Rhodamine Red: Known for its bright fluorescence but more sensitive to pH changes.
Alexa Fluor 568: Highly water-soluble but less hydrophobic compared to this compound.
Eigenschaften
Molekularformel |
C16H14BF2N3O2 |
|---|---|
Molekulargewicht |
329.1 g/mol |
IUPAC-Name |
3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid |
InChI |
InChI=1S/C16H14BF2N3O2/c18-17(19)21-11(6-8-16(23)24)3-4-12(21)10-13-5-7-15(22(13)17)14-2-1-9-20-14/h1-5,7,9-10,20H,6,8H2,(H,23,24) |
InChI-Schlüssel |
HEVJIRROVGECSJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CN4)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


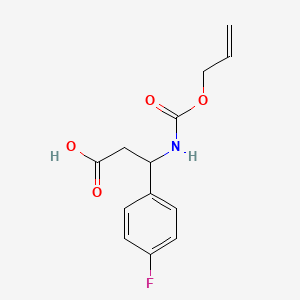

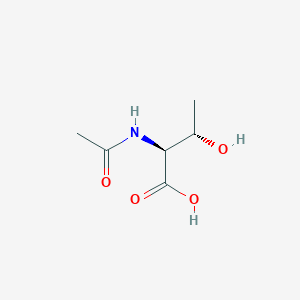
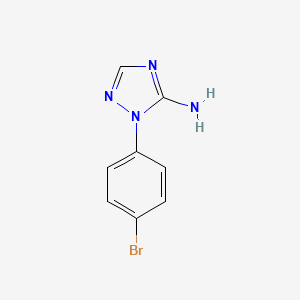

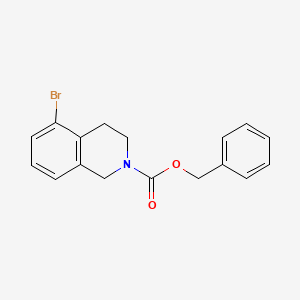
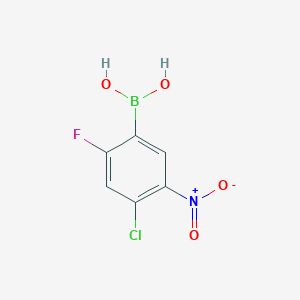
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
